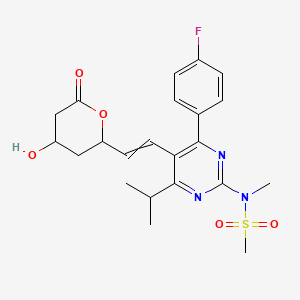
Cbz-(S)-tert-butyl-D-Cys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-(S)-tert-butyl-D-Cys, also known as carboxybenzyl-(S)-tert-butyl-D-cysteine, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of cysteine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis. The carboxybenzyl (Cbz) group is a common protecting group that can be removed under mild conditions, making it useful in multi-step synthesis processes.
Méthodes De Préparation
The synthesis of Cbz-(S)-tert-butyl-D-Cys typically involves the protection of the amino group of cysteine with the carboxybenzyl group. This can be achieved by reacting cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions are usually mild, and the product can be purified by standard techniques such as crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production of this compound in significant quantities.
Analyse Des Réactions Chimiques
Cbz-(S)-tert-butyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed from oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can undergo substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Deprotection: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Applications De Recherche Scientifique
Cbz-(S)-tert-butyl-D-Cys is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting group allows for selective reactions and can be removed under mild conditions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of deprotection make it suitable for use in drug synthesis.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or biotin, for use in biochemical assays and imaging studies.
Mécanisme D'action
The mechanism of action of Cbz-(S)-tert-butyl-D-Cys primarily involves its role as a protecting group in peptide synthesis. The carboxybenzyl group protects the amino group from unwanted reactions during the synthesis process. When the protecting group is no longer needed, it can be removed by catalytic hydrogenation, releasing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Cbz-(S)-tert-butyl-D-Cys can be compared with other amino acid derivatives used in peptide synthesis, such as:
Boc-(S)-tert-butyl-D-Cys: Uses the tert-butoxycarbonyl (Boc) group as a protecting group. The Boc group is removed under acidic conditions, whereas the Cbz group is removed by hydrogenation.
Fmoc-(S)-tert-butyl-D-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions, typically using piperidine.
Alloc-(S)-tert-butyl-D-Cys: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Each of these compounds has its own advantages and disadvantages, depending on the specific requirements of the synthesis process. This compound is unique in its use of the carboxybenzyl group, which offers mild deprotection conditions and compatibility with a wide range of reaction conditions.
Propriétés
Formule moléculaire |
C15H21NO4S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Clé InChI |
VZQPQMYTSLCEFW-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)
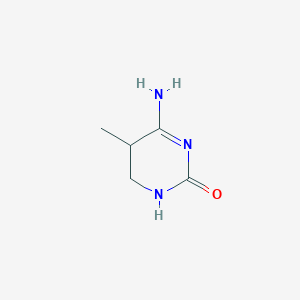
![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
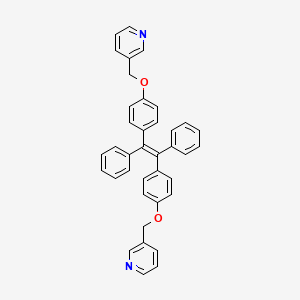
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

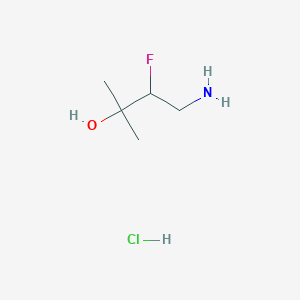
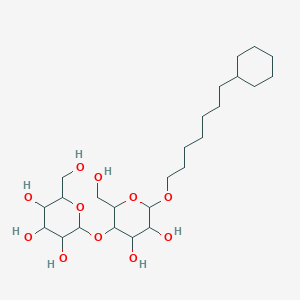
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide](/img/structure/B13397721.png)
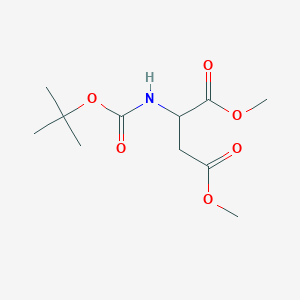
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)
